![molecular formula C17H16Cl2N2O B2646589 1-(2,6-dichlorobenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 950398-65-9](/img/structure/B2646589.png)
1-(2,6-dichlorobenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
Compounds like “1-(2,6-dichlorobenzyl)-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” belong to a class of organic compounds known as benzodiazepines . They are characterized by a benzene ring fused to a diazepine (seven-membered ring with two nitrogen atoms). The “2,6-dichlorobenzyl” part indicates a benzyl group (a benzene ring attached to a CH2 group) with two chlorine atoms attached at the 2nd and 6th positions of the benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amino acid (like glycine) with a 2,6-dichlorobenzyl halide in the presence of a base . The exact conditions and reagents would depend on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using techniques like NMR spectroscopy and mass spectrometry . These techniques can provide information about the products formed during the reaction and the mechanism of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using computational methods and confirmed using experimental techniques . These properties include melting point, boiling point, solubility, and stability .Scientific Research Applications
- Intermediate for Sulfentrazone : The compound serves as a key intermediate in the synthesis of the herbicide Sulfentrazone . Understanding its reactivity and stability is crucial for efficient herbicide production .
- Steric Protection : Researchers investigate covalent approaches to stabilize organic radicals. By introducing bulky substituents (steric hindrance), they enhance radical stability. This compound could be relevant in such studies .
Herbicide Synthesis
Organic Radical Stabilization
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific chemical structure. Benzodiazepines, in general, can have side effects like drowsiness, confusion, and dependence with long-term use . They should be handled with care and appropriate safety measures should be taken while working with them .
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11-9-20-15-7-2-3-8-16(15)21(17(11)22)10-12-13(18)5-4-6-14(12)19/h2-8,11,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUPCSNIIFGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one |
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